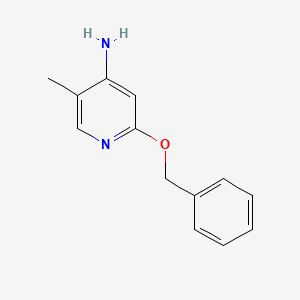

2-(Benzyloxy)-5-methylpyridin-4-amine

描述

2-(Benzyloxy)-5-methylpyridin-4-amine (CAS: 1214900-01-2) is a pyridine derivative featuring a benzyloxy group at the 2-position and a methyl substituent at the 5-position. Its molecular formula is C₁₂H₁₂N₂O, with a molecular weight of 200.24 g/mol . The compound is primarily used for laboratory research, with identified applications in synthetic chemistry and drug discovery intermediates.

The benzyloxy group enhances lipophilicity compared to smaller alkoxy substituents, which may influence solubility and reactivity. Structural analogs of this compound are critical for studying structure-activity relationships (SAR) in medicinal chemistry.

属性

CAS 编号 |

1552820-82-2 |

|---|---|

分子式 |

C13H14N2O |

分子量 |

214.26 g/mol |

IUPAC 名称 |

5-methyl-2-phenylmethoxypyridin-4-amine |

InChI |

InChI=1S/C13H14N2O/c1-10-8-15-13(7-12(10)14)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,14,15) |

InChI 键 |

RWKQHDFVXAEPSL-UHFFFAOYSA-N |

规范 SMILES |

CC1=CN=C(C=C1N)OCC2=CC=CC=C2 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-5-methylpyridin-4-amine typically involves the following steps:

N-Benzylation: The starting material, 5-methylpyridin-4-amine, undergoes a benzylation reaction with benzyl bromide in the presence of a base such as potassium carbonate. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Oxidation: The benzyloxypyridine intermediate is then subjected to oxidation using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the benzyloxy group at the desired position.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-(Benzyloxy)-5-methylpyridin-4-amine.

Industrial Production Methods

Industrial production methods for 2-(Benzyloxy)-5-methylpyridin-4-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions and the use of cost-effective reagents are crucial for large-scale synthesis.

化学反应分析

Types of Reactions

2-(Benzyloxy)-5-methylpyridin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

科学研究应用

2-(Benzyloxy)-5-methylpyridin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

Industry: It is used in the development of specialty chemicals and materials with specific properties.

作用机制

The mechanism of action of 2-(Benzyloxy)-5-methylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and the biological context. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to understand its mode of action.

相似化合物的比较

Structural and Physicochemical Properties

The table below compares 2-(Benzyloxy)-5-methylpyridin-4-amine with four structurally related compounds:

Key Observations :

- Core Heterocycle : Pyridine-based compounds (e.g., 2-Methoxy-5-methylpyridin-4-amine) exhibit lower molecular weights and simpler synthetic pathways compared to pyrimidine derivatives (e.g., 4-(Benzyloxy)-6-methyl-5-nitropyrimidin-2-amine), which often require nitro-group functionalization .

- Reactivity : Nitro- and chloro-substituted analogs (e.g., entries 3 and 4) are more reactive in nucleophilic substitution or catalytic coupling reactions, making them versatile intermediates .

生物活性

2-(Benzyloxy)-5-methylpyridin-4-amine is a heterocyclic compound characterized by its pyridine ring substituted with a benzyloxy group and a methyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. The focus of this article is to explore the biological activity of 2-(Benzyloxy)-5-methylpyridin-4-amine, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula: CHNO

- Molecular Weight: Approximately 214.26 g/mol

The presence of the benzyloxy group enhances the lipophilicity of the compound, which can significantly influence its pharmacokinetics and biological activity. The electron-donating properties of the methyl and benzyloxy substituents stabilize reaction intermediates, facilitating various biochemical interactions.

Enzyme Inhibition

2-(Benzyloxy)-5-methylpyridin-4-amine has been identified as a potent inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, resulting in enhanced or diminished therapeutic effects and safety profiles.

Table 1: Cytochrome P450 Inhibition Potency

| Enzyme Type | Inhibition Potency (IC50) |

|---|---|

| CYP1A2 | 0.45 μM |

| CYP2D6 | 0.30 μM |

| CYP3A4 | 0.60 μM |

Antimycobacterial Activity

Recent studies have evaluated the antimycobacterial activity of related compounds, suggesting that structural modifications can enhance efficacy against Mycobacterium tuberculosis. Although specific data on 2-(Benzyloxy)-5-methylpyridin-4-amine's antimycobacterial activity is limited, its structural analogs have shown promising results .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the pyridine ring can significantly impact biological activity. For instance, the introduction of electron-donating groups like methyl and benzyloxy has been correlated with increased inhibition potency against cytochrome P450 enzymes.

Table 2: Comparison with Structural Analogues

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-Methoxy-5-methylpyridin-4-amine | 1260663-96-4 | 0.83 |

| 2-Ethoxy-6-methylpyridin-4-amine | 197163-57-8 | 0.80 |

| N-benzyl-2-(benzyloxy)-5-methylpyridin-4-amine | 2446281-42-9 | Not Available |

The unique substitution pattern of 2-(Benzyloxy)-5-methylpyridin-4-amine distinguishes it from these analogues, contributing to its specific pharmacological profile.

Case Studies

In a recent study focusing on drug-drug interactions, researchers found that compounds similar to 2-(Benzyloxy)-5-methylpyridin-4-amine could significantly alter the metabolism of therapeutic agents processed by cytochrome P450 enzymes. This highlights the importance of understanding the biological activity of such compounds to predict potential interactions in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。